7-Ketodeoxycholic acid
Overview
Description
Mechanism of Action
Target of Action
7-Ketodeoxycholic acid is a bile acid derivative and a metabolite resulting from the degradation of the primary bile acid, cholic acid, by intestinal bacteria . Bile acids are steroid acids found predominantly in the bile of mammals . They facilitate the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by facilitating the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract . This interaction results in the regulation of lipid metabolism and impacts various aspects of cholesterol, glucose, and energy balance .
Biochemical Pathways
This compound is involved in the lipid metabolism pathway . It is a metabolite of bile acids in Clostridium absonum and can also be converted from Lactobacillus and Bifidobacterium under specific conditions . The compound shows an increasing bioconversion rate with the addition of an equimolar concentration of deoxycholic acid .
Pharmacokinetics
As a bile acid, it is known to facilitate the digestion, absorption, and transport of lipids, lipid-soluble vitamins, and related molecules in the gastrointestinal tract . This suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of lipid metabolism and impacts on various aspects of cholesterol, glucose, and energy balance . In specific liver conditions such as intrahepatic cholestasis characterized by reduced bile flow, the accumulation of bile acids at elevated concentrations can lead to severe toxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of specific bacteria in the gut. For example, it is a metabolite of bile acids in Clostridium absonum and can also be converted from Lactobacillus and Bifidobacterium under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ketodeoxycholic acid can be synthesized through the indirect electrooxidation of chenodeoxycholic acid using bromide ions as the medium . The process involves using an anode material such as PbO2/Ti, with acetonitrile as the solvent. The initial concentration of chenodeoxycholic acid should be between 23.8–31.8 mg/mL, and the current density should be 95.2–142.9 A/m² . The current efficiency can reach up to 85%, and the productivity of 7-ketolithocholic acid can reach 83% .
Industrial Production Methods: The industrial production of this compound involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents . This method provides a relatively environmentally friendly and low-consumption approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Ketodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: 7-ketolithocholic acid.
Reduction: Ursodeoxycholic acid.
Scientific Research Applications
7-Ketodeoxycholic acid finds applications in various fields of scientific research:
Metabolomics: It is used to study the metabolic pathways and interactions of bile acids.
Biochemical Research: It helps in understanding the biochemical processes involving bile acids and their derivatives.
Microbiome Research: It is used to investigate the role of intestinal bacteria in the metabolism of bile acids.
Medical Research:
Comparison with Similar Compounds
- Deoxycholic acid
- Cholic acid
- Chenodeoxycholic acid
- Lithocholic acid
Comparison: 7-Ketodeoxycholic acid is unique due to its specific role as a metabolite of cholic acid and its involvement in regulating lipid metabolism . Unlike other bile acids, it undergoes specific oxidation and reduction reactions that lead to the formation of important derivatives such as ursodeoxycholic acid .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPKKNRWFXMAT-RRWYKFPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314217 | |
Record name | 7-Ketodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Ketodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
911-40-0 | |
Record name | 7-Ketodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ketodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ketodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-KETODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Ketodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000391 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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